
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an imino group, and a 3-methylbutyl side chain attached to a lambda6-sulfanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the 3-methylbutyl side chain. These components are then combined through a series of reactions to form the final compound. Common synthetic routes may include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3-Methylbutyl Side Chain: This step often involves alkylation reactions using reagents such as alkyl halides.
Introduction of the Imino Group: This can be done through reactions with amines or imine-forming reagents.
Formation of the Lambda6-Sulfanone Core: This step may involve oxidation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the 3-methylbutyl side chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl(imino)(3-methylbutyl)amine: Similar structure but lacks the sulfanone core.
Cyclopentyl(3-methylbutyl)sulfone: Contains a sulfone group instead of the imino group.
Cyclopentyl(3-methylbutyl)thioether: Contains a thioether group instead of the imino and sulfanone groups.
Uniqueness
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is unique due to the presence of both the imino group and the lambda6-sulfanone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
cyclopentyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C10H21NOS/c1-9(2)7-8-13(11,12)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
MJCSWJMSCIQLAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCS(=N)(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


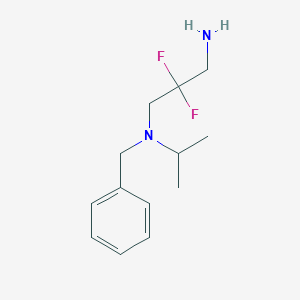
![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
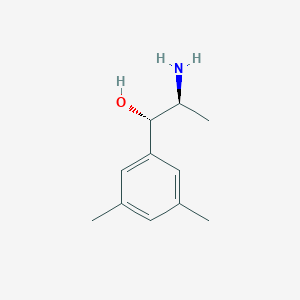
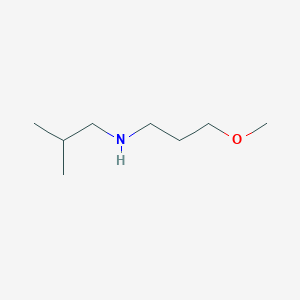


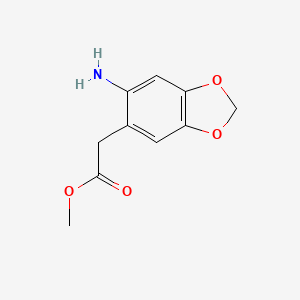
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)
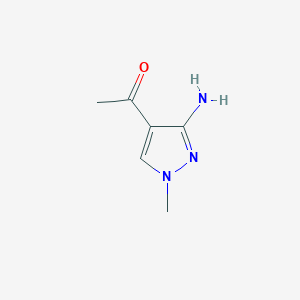
![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
